molecular formula C24H21NO2 B328862 2-{[1-(2-ETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE

2-{[1-(2-ETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE

Cat. No.: B328862
M. Wt: 355.4 g/mol
InChI Key: WTRGTBXZUKQURX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(2-ETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound with the molecular formula C24H21NO2 . This compound is characterized by its unique structure, which includes an indene core and a pyrrole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-ETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 2-ethylbenzaldehyde with 2,5-dimethylpyrrole in the presence of a base, followed by cyclization to form the indene core . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-ETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate, chromium trioxide
  • Reducing agents: Lithium aluminum hydride, sodium borohydride
  • Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[1-(2-ETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[1-(2-ETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[1-(2-ETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE apart from similar compounds is its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C24H21NO2

Molecular Weight

355.4 g/mol

IUPAC Name

2-[[1-(2-ethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]indene-1,3-dione

InChI

InChI=1S/C24H21NO2/c1-4-17-9-5-8-12-22(17)25-15(2)13-18(16(25)3)14-21-23(26)19-10-6-7-11-20(19)24(21)27/h5-14H,4H2,1-3H3

InChI Key

WTRGTBXZUKQURX-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1N2C(=CC(=C2C)C=C3C(=O)C4=CC=CC=C4C3=O)C

Canonical SMILES

CCC1=CC=CC=C1N2C(=CC(=C2C)C=C3C(=O)C4=CC=CC=C4C3=O)C

Origin of Product

United States

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